molecular formula C19H15NO3 B4239419 2-[(2-naphthylamino)carbonyl]phenyl acetate

2-[(2-naphthylamino)carbonyl]phenyl acetate

Cat. No. B4239419
M. Wt: 305.3 g/mol
InChI Key: JJNBVFQUCJUXKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-naphthylamino)carbonyl]phenyl acetate is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as N-(2-naphthyl)-2-phenylacetamide or NAPA and is commonly used in the field of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of 2-[(2-naphthylamino)carbonyl]phenyl acetate involves its binding to proteins, which results in a change in the fluorescence properties of the compound. This change can be measured using various spectroscopic techniques, such as fluorescence spectroscopy. The binding of NAPA to proteins can also be studied using molecular docking simulations.
Biochemical and Physiological Effects:
2-[(2-naphthylamino)carbonyl]phenyl acetate has been shown to have no significant biochemical or physiological effects in vitro or in vivo. This compound is considered to be non-toxic and does not have any known side effects.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(2-naphthylamino)carbonyl]phenyl acetate in lab experiments include its high sensitivity and selectivity for protein-ligand interactions. This compound is also relatively easy to synthesize and can be obtained in high purity. However, the limitations of using NAPA include its limited solubility in water and its potential to bind to non-target proteins.

Future Directions

There are several future directions for the use of 2-[(2-naphthylamino)carbonyl]phenyl acetate in scientific research. One potential application is in the study of protein-protein interactions, which is important in understanding cellular processes. Additionally, NAPA could be used in the development of new fluorescent probes for various biological targets. Finally, the use of NAPA in drug discovery and development could be explored further, particularly in the study of protein-drug interactions.

Scientific Research Applications

2-[(2-naphthylamino)carbonyl]phenyl acetate has been widely used in scientific research for its potential as a fluorescent probe for protein-ligand interactions. This compound can be used to study the binding of small molecules to proteins, which is important in drug discovery and development. Additionally, NAPA has been used to study the binding of drugs to human serum albumin, which is a major transport protein in the blood.

properties

IUPAC Name

[2-(naphthalen-2-ylcarbamoyl)phenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3/c1-13(21)23-18-9-5-4-8-17(18)19(22)20-16-11-10-14-6-2-3-7-15(14)12-16/h2-12H,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJNBVFQUCJUXKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)NC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Naphthalen-2-ylcarbamoyl)phenyl acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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